1-(Trifluoroacetyl)-1,4-diazepane
Overview
Description
1-(Trifluoroacetyl)-1,4-diazepane is an organic compound that belongs to the class of diazepanes, which are seven-membered heterocyclic compounds containing two nitrogen atoms. The trifluoroacetyl group attached to the diazepane ring imparts unique chemical properties to the compound, making it of interest in various fields of research and industry.
Scientific Research Applications
1-(Trifluoroacetyl)-1,4-diazepane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
Target of Action
Similar trifluoroacetyl compounds have been shown to interact with various cellular components, including proteins and enzymes .
Mode of Action
It’s known that trifluoroacetyl compounds can form stable complexes with proteins and enzymes, potentially altering their function .
Biochemical Pathways
Trifluoroacetyl compounds are known to interact with various biochemical pathways, potentially influencing cellular processes .
Result of Action
Trifluoroacetyl compounds are known to interact with various cellular components, potentially influencing cellular processes .
Action Environment
It’s known that environmental factors can influence the action of various chemical compounds .
Safety and Hazards
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Trifluoroacetyl)-1,4-diazepane typically involves the reaction of 1,4-diazepane with trifluoroacetic anhydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the anhydride. The general reaction scheme is as follows:
1,4-Diazepane+Trifluoroacetic Anhydride→this compound+Acetic Acid
The reaction is usually conducted in an inert solvent such as dichloromethane or tetrahydrofuran at room temperature. The product is then purified by column chromatography or recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(Trifluoroacetyl)-1,4-diazepane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the trifluoroacetyl group to a trifluoromethyl group.
Substitution: The trifluoroacetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of trifluoromethyl derivatives.
Substitution: Formation of substituted diazepane derivatives.
Comparison with Similar Compounds
Similar Compounds
1-(Trifluoroacetyl)-piperidine: Another trifluoroacetyl-containing compound with a six-membered ring.
1-(Trifluoroacetyl)-pyrrolidine: A five-membered ring analog.
1-(Trifluoroacetyl)-azepane: A seven-membered ring analog without the second nitrogen atom.
Uniqueness
1-(Trifluoroacetyl)-1,4-diazepane is unique due to the presence of two nitrogen atoms in the seven-membered ring, which can participate in hydrogen bonding and other interactions. This structural feature can influence the compound’s reactivity and binding properties, making it distinct from its analogs.
Properties
IUPAC Name |
1-(1,4-diazepan-1-yl)-2,2,2-trifluoroethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11F3N2O/c8-7(9,10)6(13)12-4-1-2-11-3-5-12/h11H,1-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYHQTRXNMLTEBR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)C(=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11F3N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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